3-Acetamidophenoxyacetic acid
Overview
Description
3-Acetamidophenoxyacetic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Acetaminophen Degradation
- Advanced Oxidation Processes : A study conducted by Li et al. (2021) explored the degradation of acetaminophen using peracetic acid-based advanced oxidation processes. This research highlighted the importance of hydroxyl and organic radicals in these processes and their potential use in the hydroxylation of aromatic compounds, including 3-Acetamidophenoxyacetic acid (Li et al., 2021).
Biochemical Interactions and Effects
- Inhibition of Cytochrome P450 2E1 : Research by Halmes et al. (1998) showed that 3'-Hydroxyacetanilide inhibits and binds covalently to cytochrome P450 2E1, an enzyme involved in drug metabolism. This suggests potential biochemical interactions that could be important in pharmacological research (Halmes et al., 1998).
Metabolic and Chemical Studies
- Enzymatic Synthesis : Valero et al. (2003) demonstrated the enzymatic synthesis of 3′-Hydroxyacetaminophen using tyrosinase, shedding light on potential biotechnological applications and production methods (Valero et al., 2003).
Environmental Impact
- Soil Degradation and Transformation : Li et al. (2014) investigated the degradation of acetaminophen in soil and identified several intermediates, including 3-hydroxyacetaminophen. This study is crucial for understanding the environmental impact and fate of pharmaceutical compounds in natural ecosystems (Li et al., 2014).
Comparative Toxicity Studies
- Nonhepatotoxic Isomer Study : A comparative study by Myers et al. (1995) focused on the protein adducts formed by acetaminophen and its nonhepatotoxic isomer, 3'-hydroxyacetanilide, in mice. This research contributes to the understanding of the toxicological differences between similar compounds (Myers et al., 1995).
Safety and Hazards
The safety information for 3-acetamidophenoxyacetic acid indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-(3-acetamidophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)11-8-3-2-4-9(5-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQDHBLMWSDQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284661 | |
Record name | 3-acetamidophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-04-4 | |
Record name | 6339-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-acetamidophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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